4-Methylbenzenesulfonic acid;2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol
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Overview
Description
4-Methylbenzenesulfonic acid;2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol is a compound that combines the properties of 4-methylbenzenesulfonic acid and 2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum . The reaction is carried out under controlled conditions to ensure the selective formation of the para-isomer.
For the preparation of 2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol, a common method involves the reaction of 2,2,4-trimethyl-1,3-dioxolane with ethylene oxide in the presence of a catalyst . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure consistent product quality and high throughput . The production of 2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol on an industrial scale typically employs batch or continuous reactors with precise control over reaction parameters to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding sulfonates.
Substitution: It can participate in electrophilic aromatic substitution reactions.
2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol can undergo:
Hydrolysis: It can be hydrolyzed to form the corresponding diol and aldehyde.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed.
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Diols and aldehydes.
Esterification: Esters.
Scientific Research Applications
4-Methylbenzenesulfonic acid and 2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions
Biology: Employed in the study of enzyme mechanisms and as stabilizers for biological samples.
Medicine: Investigated for potential therapeutic applications and as excipients in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. It can also act as a catalyst in electrophilic aromatic substitution reactions . The molecular targets and pathways involved include the activation of aromatic rings and the stabilization of reaction intermediates .
2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol exerts its effects through its ability to form stable cyclic structures and participate in nucleophilic addition reactions. It can also act as a protecting group for carbonyl compounds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
Toluene-4-sulfonic acid: Similar but with different substituents on the aromatic ring.
2,2,4-Trimethyl-1,3-dioxolane: Similar cyclic structure but lacks the ethanol group.
Uniqueness
4-Methylbenzenesulfonic acid;2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol is unique due to the combination of sulfonic acid and dioxolane moieties, providing both acidic and cyclic properties. This dual functionality makes it versatile for various applications in synthesis and catalysis .
Properties
CAS No. |
78719-50-3 |
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Molecular Formula |
C15H24O6S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-(2,2,4-trimethyl-1,3-dioxolan-4-yl)ethanol |
InChI |
InChI=1S/C8H16O3.C7H8O3S/c1-7(2)10-6-8(3,11-7)4-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h9H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
OTQRKHZAUOEBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OCC(O1)(C)CCO)C |
Origin of Product |
United States |
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